2-Bromo-N-(4-ethylphenyl)propanamide
Overview
Description
2-Bromo-N-(4-ethylphenyl)propanamide is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol It is an organic compound that features a bromine atom attached to a propanamide group, which is further substituted with a 4-ethylphenyl group
Preparation Methods
The synthesis of 2-Bromo-N-(4-ethylphenyl)propanamide typically involves the bromination of N-(4-ethylphenyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst .
Chemical Reactions Analysis
2-Bromo-N-(4-ethylphenyl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N-(4-ethylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-ethylphenyl)propanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Bromo-N-(4-ethylphenyl)propanamide can be compared with other similar compounds, such as:
2-Bromo-N-phenylpropanamide: Lacks the ethyl group on the phenyl ring, which can affect its reactivity and biological activity.
N-(4-Ethylphenyl)propanamide: Lacks the bromine atom, resulting in different chemical properties and reactivity.
2-Bromo-N-(4-methylphenyl)propanamide: Substituted with a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both bromine and ethyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-(4-ethylphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-9-4-6-10(7-5-9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMDPJNHPCMSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50753094 | |
Record name | 2-Bromo-N-(4-ethylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50753094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89312-73-2 | |
Record name | 2-Bromo-N-(4-ethylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50753094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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